N-Methyl-d3-2-pyrrolidinone-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,4,4,5,5-hexadeuterio-1-(trideuteriomethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3/i1D3,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECXISVLQFMRJM-YNSOAAEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584442 | |
| Record name | 1-(~2~H_3_)Methyl(~2~H_6_)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185964-60-7 | |
| Record name | 1-(~2~H_3_)Methyl(~2~H_6_)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 185964-60-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Isotopic Incorporation of N Methyl D3 2 Pyrrolidinone D6
Foundational Synthetic Routes for Non-Deuterated N-Methyl-2-pyrrolidinone (NMP)
The industrial production of N-Methyl-2-pyrrolidinone (NMP) is predominantly achieved through the reaction of gamma-butyrolactone (B3396035) (GBL) with methylamine (B109427). chemicalbook.com This process is a well-established and efficient method for large-scale synthesis. The reaction is typically carried out at elevated temperatures, ranging from 200 to 350 °C, and under high pressure. chemicalbook.com
The synthesis proceeds in two main steps:
Ring-opening and amidation: Gamma-butyrolactone reacts with methylamine in a reversible reaction to form an intermediate, N-methyl-γ-hydroxybutyramide. chemicalbook.com
Dehydration and cyclization: The intermediate then undergoes intramolecular dehydration and cyclization at higher temperatures to yield N-Methyl-2-pyrrolidinone and water. chemicalbook.com
To drive the reaction to completion and simplify the purification process, an excess of methylamine is often used. chemicalbook.com The final product is then purified by distillation to achieve high purity.
Alternative, less common synthetic routes to NMP include:
The partial hydrogenation of N-methylsuccinimide.
The reaction of acrylonitrile (B1666552) with methylamine, followed by hydrolysis.
Deuteration Methodologies for N-Methyl-d3-2-pyrrolidinone-d6
The synthesis of this compound requires the specific incorporation of deuterium (B1214612) atoms at the N-methyl position and on the pyrrolidinone ring. This is typically achieved through catalytic hydrogen-deuterium (H/D) exchange reactions on the pre-formed NMP molecule.
Catalytic Deuteration Approaches
Catalytic H/D exchange is a powerful technique for introducing deuterium into organic molecules. This method involves the use of a catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source. For the synthesis of this compound, transition metal catalysts are commonly employed. These catalysts activate the C-H bonds in the NMP molecule, allowing for their cleavage and subsequent reaction with the deuterium source.
Deuterium Sources and Optimized Reaction Conditions
The most common and cost-effective deuterium source for these reactions is deuterium oxide (D₂O). The reaction conditions, including temperature, pressure, and the choice of catalyst, are crucial for achieving high levels of deuterium incorporation and selectivity. While specific optimized conditions for the synthesis of this compound are often proprietary, the general approach involves reacting NMP with D₂O in the presence of a suitable catalyst, such as platinum, under controlled temperature and pressure. The reaction parameters are carefully adjusted to maximize the exchange at the desired positions.
Targeted Deuteration Patterns (e.g., methyl group, pyrrolidinone ring)
Achieving the specific deuteration pattern of this compound, with three deuterium atoms on the methyl group and six on the pyrrolidinone ring, requires careful control over the reaction conditions. The reactivity of different C-H bonds in the NMP molecule varies, which can be exploited to achieve targeted deuteration. The protons on the carbon atoms alpha to the carbonyl group and the nitrogen atom are generally more acidic and, therefore, more susceptible to exchange. By selecting the appropriate catalyst and reaction conditions, it is possible to promote H/D exchange at these specific sites. For instance, base-catalyzed exchange is known to favor deuteration at the α-carbon positions of carbonyl compounds.
Analytical Characterization and Purity Assessment of Deuterated Products
Following the synthesis, it is essential to verify the successful incorporation of deuterium and to assess the isotopic and chemical purity of the final product.
Verification of Deuterium Incorporation (e.g., Quantitative ¹H-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool for characterizing deuterated compounds. Specifically, quantitative ¹H-NMR (proton NMR) is used to determine the degree of deuterium incorporation.
In a ¹H-NMR spectrum of a deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be significantly reduced in intensity or absent altogether. By comparing the integrals of the remaining proton signals to those of a known internal standard or to the expected integrals for the non-deuterated compound, the percentage of deuterium incorporation at each position can be calculated.
For this compound, the ¹H-NMR spectrum would be expected to show a significant reduction in the signals corresponding to the N-methyl protons and the protons on the pyrrolidinone ring. The isotopic purity is often reported as "atom % D," which represents the percentage of deuterium at the labeled positions.
Deuterium NMR (²H-NMR) can also be employed to directly observe the deuterium signals, providing further confirmation of the deuteration pattern and isotopic enrichment.
Table 1: Summary of Synthetic and Analytical Methods
| Aspect | Details |
|---|---|
| Synthesis of NMP | Reaction of gamma-butyrolactone with methylamine at 200-350 °C. |
| Deuteration Method | Catalytic hydrogen-deuterium (H/D) exchange. |
| Deuterium Source | Deuterium oxide (D₂O). |
| Catalysts | Transition metals (e.g., Platinum). |
| Targeted Deuteration | Achieved by controlling reaction conditions to exploit differences in C-H bond reactivity. |
| Analytical Verification | Quantitative ¹H-NMR and ²H-NMR spectroscopy. |
Purity Assessment Techniques (e.g., GC-MS, ¹³C-NMR, FT-IR)
To guarantee the quality and suitability of this compound for its intended applications, a suite of analytical techniques is employed to assess its purity and confirm its identity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique used to separate volatile compounds and identify them based on their mass-to-charge ratio. For this compound, GC-MS serves two primary purposes: to confirm the successful incorporation of nine deuterium atoms and to detect any residual solvents or impurities.
The mass spectrum of the deuterated compound shows a distinct molecular ion peak that is 9 mass units higher than that of its non-deuterated counterpart (a "M+9" mass shift). sigmaaldrich.comsigmaaldrich.com Furthermore, tandem mass spectrometry (MS/MS) can be used to monitor specific precursor-to-product ion transitions, providing a highly selective method for quantification and confirmation. For example, a known transition for d9-NMP is from a mass-to-charge ratio (m/z) of 109 to 62. fda.gov This contrasts with the primary transition of standard NMP, which is m/z 100 to 58. fda.gov
| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected Molecular Ion (M+) | Key MS/MS Transition (m/z) |
|---|---|---|---|---|
| N-Methyl-2-pyrrolidinone (NMP) | C₅H₉NO | 99.13 | 99 | 100 → 58 fda.gov |
| This compound | C₅D₉NO | 108.19 sigmaaldrich.comsigmaaldrich.com | 108 | 109 → 62 fda.gov |
¹³C-NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) is an essential tool for validating the structural integrity of the molecule. The ¹³C-NMR spectrum provides information about the carbon framework of the compound. In this compound, the signals for the carbon atoms directly bonded to deuterium will appear as multiplets due to one-bond carbon-deuterium (¹³C-¹D) coupling, which is a definitive confirmation of isotopic labeling. The absence of strong signals corresponding to the non-deuterated positions confirms a high degree of deuteration. This technique provides an unambiguous fingerprint of the carbon skeleton.
| Carbon Atom Position | Approx. Chemical Shift (ppm) in NMP | Expected Appearance in this compound |
|---|---|---|
| C=O (Carbonyl) | ~174 | Singlet (or narrow multiplet from 2-bond C-D coupling) |
| N-CH₂ (Ring) | ~49 | Multiplet (due to ¹³C-¹D coupling) |
| N-CH₃ (Methyl) | ~30 | Multiplet (due to ¹³C-¹D coupling) |
| Ring CH₂ | ~31 | Multiplet (due to ¹³C-¹D coupling) |
| Ring CH₂ | ~18 | Multiplet (due to ¹³C-¹D coupling) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This technique is particularly useful for confirming the incorporation of deuterium by observing the shift of stretching vibrations. The C-H stretching bands typically found in the 2800-3000 cm⁻¹ region in standard NMP are replaced by C-D stretching bands at significantly lower wavenumbers (approximately 2000-2200 cm⁻¹) in the deuterated analogue. The prominent carbonyl (C=O) stretch of the amide group remains a key feature, typically observed around 1675 cm⁻¹. researchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) in NMP | Expected Wavenumber (cm⁻¹) in this compound |
|---|---|---|
| C-H Stretch | 2800 - 3000 | Absent or significantly reduced |
| C-D Stretch | N/A | ~2000 - 2200 |
| C=O Stretch (Amide) | ~1675 researchgate.net | ~1675 |
Validation of Structural Integrity
The structural integrity of this compound is validated by a holistic evaluation of the data obtained from the purity assessment techniques. GC-MS confirms the correct molecular mass for the fully deuterated compound. ¹³C-NMR verifies the carbon skeleton and confirms that deuterium atoms are bonded to the expected carbon atoms through the observation of C-D coupling. Finally, FT-IR confirms the presence of the correct functional groups (amide) and the successful replacement of hydrogen with deuterium by the appearance of C-D stretching vibrations. Together, these methods provide comprehensive evidence that the synthesized molecule has the correct atomic composition and connectivity.
Determination of Water Content (e.g., Karl Fischer Titration)
Determining the water content is a critical quality control step, as excess moisture can interfere with chemical reactions and spectroscopic measurements. Karl Fischer (KF) titration is the standard method for accurately quantifying water content in solvents.
For NMP and its deuterated analogues, which can be classified as heterocyclic ketones, certain precautions must be taken during KF titration. Standard KF reagents often contain methanol, which can undergo side reactions (ketal formation) with ketones, leading to the release of water and artificially high results. merckmillipore.com To prevent these interferences, specialized methanol-free KF reagents are recommended. The titration should also be performed to a fast endpoint to minimize the potential for side reactions. merckmillipore.com
| Parameter | Recommendation for this compound |
|---|---|
| Titration Method | Volumetric one-component system |
| Recommended Reagents | Methanol-free reagents for ketones (e.g., CombiTitrant 5 Keto, CombiSolvent Keto) |
| Endpoint | Fast endpoint titration merckmillipore.com |
| Sample Handling | Inject sample with a dry syringe; determine exact weight by difference |
Applications in Analytical Chemistry and Metrology
Internal Standard Applications in Quantitative Mass Spectrometry (MS)
The primary application of N-Methyl-d3-2-pyrrolidinone-d6 is as an internal standard in quantitative mass spectrometry. fda.govmedchemexpress.com An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known amount to samples. This allows for the correction of signal variations that may occur during sample preparation and analysis. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry due to its ability to closely mimic the behavior of the unlabeled analyte. medchemexpress.comnih.gov
Use in LC-MS/MS for Compound and Metabolite Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the sensitive and selective quantification of compounds in complex mixtures. eijppr.com this compound is frequently employed as an internal standard in LC-MS/MS methods for the determination of NMP and its metabolites in various biological matrices. fda.govnih.gov For instance, in the analysis of NMP residues in bovine or swine liver, a known amount of deuterated NMP (d9-NMP) is added to the sample prior to extraction. fda.govnih.gov During LC-MS/MS analysis, the instrument monitors specific mass transitions for both the analyte (NMP) and the internal standard (d9-NMP). fda.govnih.gov For NMP, a common transition monitored is m/z 100→58, while for d9-NMP, the transition is m/z 109→62. fda.govnih.gov By calculating the ratio of the peak areas of the analyte to the internal standard, accurate quantification can be achieved, even if there are variations in sample injection volume or instrument response. nih.gov
This approach has also been successfully applied to the quantification of NMP metabolites in human urine, such as 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) and 2-hydroxy-N-methylsuccinimide (2-HMSI). nih.govcore.ac.ukresearchgate.net The use of deuterated internal standards for these metabolites, such as 5-HNMP-d4 and 2-HMSI-d3, allows for precise and reliable biomonitoring of NMP exposure in occupational and environmental health studies. core.ac.uk
Compensation of Matrix Effects and Ion Suppression in Bioanalytical Methods
Bioanalytical methods often suffer from "matrix effects," which are alterations in the ionization efficiency of an analyte due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine). nih.goveijppr.com These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. nih.goveijppr.com
This compound plays a critical role in mitigating these matrix effects. nih.gov Because the deuterated internal standard has nearly identical physicochemical properties to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. nih.govnih.gov For example, in a study determining NMP in swine liver, the MRM signal of NMP was suppressed by about 30% due to matrix effects. nih.gov However, because this compound was used as the internal standard, it completely compensated for this ion-suppression effect and any injection-to-injection variability. nih.gov By normalizing the analyte signal to the internal standard signal, the impact of matrix effects is effectively nullified, leading to more accurate and reliable results. nih.gov
Method Validation for Bio-monitoring and Residue Analysis
The development and validation of robust analytical methods are essential for biomonitoring and residue analysis to ensure the reliability of the data. nih.govcore.ac.uk this compound is instrumental in the validation of such methods. nih.govcore.ac.uk Regulatory bodies often require the use of stable isotope-labeled internal standards for method validation to demonstrate accuracy, precision, and robustness. fda.gov
In the validation of a method for NMP residue in swine liver, the use of this compound allowed for the determination of a detection limit of 5 ng/g. nih.gov The method was then successfully applied to a depletion study of NMP in swine liver following intramuscular administration. nih.gov Similarly, in biomonitoring studies of workers exposed to NMP, validated methods using deuterated internal standards for NMP metabolites have been crucial for assessing exposure levels and ensuring they are below established biological limit values. nih.gov
Chromatographic Applications
Beyond its role as an internal standard in mass spectrometry, this compound also finds application in specialized chromatographic techniques.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique used for the separation of polar compounds. nih.gov In a validated HILIC-LC-MS/MS method for the determination of NMP residue in swine liver, this compound was used as the internal standard. nih.gov The sample, after fortification with the internal standard, was extracted and purified before being injected onto a HILIC column for analysis. nih.gov This method demonstrated excellent precision and accuracy, highlighting the compatibility of the deuterated standard with HILIC separation conditions. nih.gov
Non-Aqueous Ion Exchange Chromatography (NAIEX) for Polymer Separation
Non-Aqueous Ion Exchange Chromatography (NAIEX) is a technique used for the separation of charged polymers that are soluble in organic solvents. uva.nl In a study developing a NAIEX method for the separation of acid-functional polymers, N-methyl-2-pyrrolidone (NMP) was identified as a suitable solvent due to its high relative permittivity and ability to dissolve a wide range of polymers. uva.nl In the experimental section of this research, this compound was listed as one of the materials purchased, suggesting its potential use in the preparation of standards or as a solvent in specific experiments within the study of NAIEX for polymer separation. uva.nl
Gas Chromatography (GC) Methodologies
In the field of gas chromatography, particularly when coupled with mass spectrometry (GC-MS), deuterated compounds like this compound are instrumental as internal standards. europeanpharmaceuticalreview.comsepscience.com An internal standard is a substance added in a constant amount to all samples, blanks, and calibration standards in an analysis. msacl.org This practice is crucial for enhancing the accuracy and reproducibility of quantitative analyses by correcting for variations in sample injection volume, and analyte loss during sample preparation. europeanpharmaceuticalreview.comchromatographyonline.com
The use of a deuterated internal standard, such as d9-NMP, is particularly advantageous in GC-MS because it behaves almost identically to its non-deuterated counterpart (the analyte) during chromatographic separation but can be distinguished by its higher mass-to-charge ratio in the mass spectrometer. msacl.orgfda.gov This ensures that any variations affecting the analyte during the analytical process will also proportionally affect the internal standard, allowing for reliable quantification. europeanpharmaceuticalreview.com For instance, a method for analyzing NMP in bovine liver utilizes d9-NMP as an internal standard, where the ratio of the peak areas of NMP (m/z 100→58) to d9-NMP (m/z 109→62) is used for quantification. fda.gov This approach provides robustness and low matrix dependency in analyses. europeanpharmaceuticalreview.com
Furthermore, the non-deuterated form, N-methyl-2-pyrrolidone (NMP), is recognized for its utility as a solvent in GC, especially for the analysis of residual solvents and in headspace GC methods. chromatographyonline.comsdfine.comlabrulez.com Its high boiling point (202 °C) ensures that it elutes after most common volatile organic compounds, preventing interference. chromatographyonline.com While NMP itself is a focus of analysis in various applications, such as determining its presence in butadiene or as a residual solvent in pharmaceuticals, its deuterated analog plays the vital supporting role of an internal standard to ensure the quality of these sensitive measurements. sdfine.comlabrulez.comingenieria-analitica.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Solvent Systems
Deuterated solvents are fundamental to nuclear magnetic resonance (NMR) spectroscopy, a powerful technique for elucidating molecular structure. studymind.co.ukirisotope.com this compound, as a deuterated solvent, offers the necessary environment for high-quality NMR experiments.
Minimization of Proton Interference in NMR Experiments
The primary reason for using deuterated solvents in ¹H NMR spectroscopy is to avoid overwhelming the spectrum with signals from the solvent itself. simsonpharma.comsavemyexams.com Since the analyte is present in a much lower concentration than the solvent, the proton signals from a non-deuterated solvent would obscure the signals from the compound of interest. simsonpharma.com Deuterium (B1214612) (²H) atoms resonate at a completely different frequency than protons (¹H), thus eliminating this interference. studymind.co.uksimsonpharma.com
This compound, with a high isotopic purity (typically 97-98 atom % D), effectively minimizes background proton signals, allowing for clear observation of the analyte's proton spectrum. sigmaaldrich.comsigmaaldrich.com The residual proton signals of the deuterated solvent are well-characterized and can be easily distinguished from the analyte signals. pitt.edu For example, in ¹H NMR, the absence of the methyl group singlet at approximately 2.1 ppm and reduced integration of the ring protons confirm the high degree of deuteration in this compound.
Beyond simply avoiding signal overlap, deuterated solvents also play a role in stabilizing the magnetic field of the NMR spectrometer. Modern instruments use the deuterium signal from the solvent as a "lock" to continuously adjust the magnetic field strength, ensuring the stability and accuracy of the chemical shift measurements throughout the experiment. studymind.co.uksimsonpharma.com
Role in Trace Impurity Analysis in Other Deuterated Solvents
The identification and quantification of trace impurities are critical for quality control in chemical and pharmaceutical industries. NMR spectroscopy is a primary tool for this purpose, and comprehensive libraries of the chemical shifts of common laboratory solvents and organic compounds as trace impurities in various deuterated solvents have been compiled. pitt.eduacs.org
While this compound is primarily used as a solvent itself, the study of its non-deuterated counterpart, NMP, as a trace impurity provides valuable data for analysts. The chemical shifts of NMP have been documented in various common deuterated solvents like DMSO-d6 and CDCl3. researchgate.netresearchgate.net This information allows researchers to identify and quantify NMP when it is present as an impurity in other samples.
The ability to detect trace amounts of substances is a testament to the sensitivity of modern NMR spectroscopy. The presence of a deuterated solvent matrix like this compound is what makes such sensitive measurements possible by providing a "clean" background against which the faint signals of impurities can be detected and analyzed. pitt.edu
Data Tables
Table 1: Gas Chromatography Applications of N-Methyl-2-pyrrolidone and its Deuterated Analog
| Application Area | Compound Used | Role | Analytical Technique | Key Benefit |
| Analysis of NMP in Bovine Liver | This compound (d9-NMP) | Internal Standard | HPLC-MS/MS | Accurate quantification by correcting for analytical variability. fda.gov |
| Determination of Nitrosamines in Valsartan | N-Methyl-2-pyrrolidone (NMP) | Solvent | Headspace GC-MS | Dissolves the drug for analysis of genotoxic impurities. sepscience.com |
| Residual Solvents Analysis | N-Methyl-2-pyrrolidone (NMP) | Syringe Wash/Solvent | GC-FID | Improves injection consistency and peak shape. chromatographyonline.com |
| Analysis of NMP in Butadiene | N-Methyl-2-pyrrolidone (NMP) | Analyte | GC | Accurate determination of NMP impurity in industrial products. ingenieria-analitica.com |
Table 2: Properties of this compound Relevant to NMR Spectroscopy
| Property | Value | Significance in NMR |
| Isotopic Purity | 97-99 atom % D sigmaaldrich.comotsuka.co.jp | Minimizes residual proton signals from the solvent, preventing interference with analyte signals. simsonpharma.comsavemyexams.com |
| Molecular Weight | 108.19 g/mol sigmaaldrich.comsigmaaldrich.com | Higher mass than non-deuterated NMP (99.13 g/mol ). sdfine.com |
| Density | 1.125 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com | Physical property for handling and preparation of NMR samples. |
| Boiling Point | 202 °C sigmaaldrich.comsigmaaldrich.com | High boiling point allows for a wide range of temperatures for variable-temperature NMR studies. |
| Deuterium Resonance | Different from ¹H | Used as a lock signal to stabilize the magnetic field for accurate measurements. studymind.co.uksimsonpharma.com |
Mechanistic Studies and Isotopic Tracing
Elucidation of Reaction Pathways and Mechanisms
The presence of deuterium (B1214612) atoms in N-Methyl-d3-2-pyrrolidinone-d6 serves as a spectroscopic and mass-spectrometric handle to probe the intricate details of reaction mechanisms.
Tracking Isotopic Labeling in Reaction Intermediates and Products
This compound is instrumental in metabolic studies and reaction mechanism elucidation through the tracking of its isotopic label. In metabolic studies, the deuterated compound is introduced into a biological system, and its metabolic products are subsequently analyzed. The presence and location of the deuterium atoms in the metabolites, often determined by high-resolution mass spectrometry (MS/MS), provide definitive evidence of the metabolic pathways. This allows for the unambiguous identification of metabolites derived from the parent compound.
In chemical synthesis, this deuterated solvent can be used to trace reaction pathways. By analyzing the intermediates and final products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can determine if the solvent is merely an inert medium or if it actively participates in the reaction, for instance, by exchanging atoms with the reactants.
A key advantage of using this compound is that the deuterium labeling on the methyl group prevents interference with active hydrogen sites elsewhere in a reaction, enabling a more precise mapping of the mechanism.
Role as a Deuterium Tracer (e.g., Grignard Reactions)
This compound can be employed as a deuterium tracer to follow the course of chemical reactions. A notable example is its potential application in the study of Grignard reactions. Grignard reagents are highly reactive organometallic compounds that are sensitive to protic sources. While NMP is a polar aprotic solvent, the use of its deuterated form can help to meticulously study any potential side reactions or solvent involvement.
By incorporating this compound as the solvent, researchers can use techniques like high-resolution MS/MS to track whether any deuterium is incorporated into the products or byproducts. This would indicate if the solvent, under specific conditions, acts as a deuterium source, which could have significant implications for the proposed reaction mechanism. To minimize the risk of isotopic scrambling, such studies are typically conducted under aprotic conditions and at low temperatures.
Application in Mechanistic Studies of Base-Catalyzed Reactions
A significant application of deuterated NMP, such as N-Methyl-d3-2-pyrrolidinone-d9 (an isotopologue with deuterium on all positions), has been in the mechanistic investigation of base-catalyzed reactions. sigmaaldrich.com For instance, it has been used to study the base-catalyzed C-alkylation of potassium enolates with styrenes, a reaction of considerable interest for the synthesis of pharmaceutically relevant compounds. nih.govrsc.orgstrath.ac.uk
In these studies, a combination of computational (Density Functional Theory - DFT), kinetic, and deuterium labeling experiments helps to rationalize experimental observations. nih.govrsc.orgstrath.ac.uk The use of deuterated NMP as a solvent allows researchers to probe the role of the solvent and to support proposed mechanisms, such as a metal-ene-type reaction for the C-alkylation of amides. nih.govrsc.org The insights gained from these studies can explain experimental findings in other related C-alkylation reactions, suggesting a more general mechanism. nih.gov
Investigation of Hydrogen/Deuterium (H/D) Exchange Reactions
This compound can be both a subject of and a tool in the study of hydrogen/deuterium (H/D) exchange reactions. The stability of the deuterium labels on the compound is crucial for its application as a tracer. However, under certain conditions, these deuterium atoms can be exchanged with hydrogen atoms from the surrounding environment.
The investigation of H/D exchange can provide valuable information about the reactivity of the C-H bonds in the molecule. For example, pre-formed NMP can undergo deuteration through reflux in deuterium oxide (D₂O) with a catalyst like palladium on carbon (Pd/C) or Raney nickel. This process involves the exchange of labile hydrogens, particularly those at the α-carbon positions, with deuterium. The conditions for such exchanges, including temperature and reaction time, need to be carefully controlled to achieve the desired level of deuteration and avoid decomposition.
Conversely, when this compound is used as a solvent in reactions involving protic species, the potential for H/D back-exchange must be considered. The extent of this exchange can be monitored using techniques like ¹H-NMR and mass spectrometry, providing insights into the reaction conditions and the lability of the deuterium atoms on the solvent molecule.
Isotopic Effects on Reaction Kinetics and Solvation Dynamics
The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the difference in mass between the isotopes. This effect can be a powerful tool for determining reaction mechanisms.
Comparative Kinetic Studies (Deuterated vs. Non-deuterated Solvent Systems)
Comparative kinetic studies using this compound and its non-deuterated counterpart, NMP, can reveal the extent of solvent involvement in a reaction. If the reaction rate differs significantly between the two solvent systems, it is indicative of a kinetic isotope effect and suggests that a bond to a deuterium atom (in the deuterated solvent) is being broken or formed in the rate-determining step of the reaction.
One of the key physicochemical changes upon deuteration is the alteration of hydrogen bonding properties. It has been noted that deuteration can reduce the hydrogen-bond donor strength by approximately 15%, which in turn alters the solvation dynamics in polar reactions. This can be particularly important in reactions where the solvent plays a role in stabilizing transition states or intermediates through hydrogen bonding.
To quantify these effects, reaction rates for processes like Sₙ2 reactions can be compared in both deuterated and non-deuterated NMP. Techniques such as ²H-NMR can be used to monitor the participation of the solvent in hydrogen-bonding networks during the reaction. The kinetic isotope effect (kH/kD) can then be quantified through Eyring analysis.
The following table illustrates hypothetical data from a comparative kinetic study, showcasing how the rate constant and the resulting kinetic isotope effect might be presented.
| Reaction | Solvent | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|
| Sₙ2 Reaction of Alkyl Halide | N-Methyl-2-pyrrolidinone (NMP) | 1.5 x 10⁻⁴ | 1.15 |
| This compound | 1.3 x 10⁻⁴ | ||
| Base-Catalyzed Ester Hydrolysis | N-Methyl-2-pyrrolidinone (NMP) | 8.2 x 10⁻³ | 1.05 |
| This compound | 7.8 x 10⁻³ |
Quantification of Isotopic Effects (e.g., kH/kD via Eyring Analysis)
A primary method for elucidating reaction mechanisms is the study of the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The deuterium KIE (kH/kD) compares the rate constant of a reaction with a proton (kH) to the rate constant of the same reaction with a deuteron (B1233211) (kD). wikipedia.org This effect arises because the heavier deuterium atom forms a stronger covalent bond than hydrogen, leading to a higher activation energy and typically a slower reaction rate for bond-breaking events involving deuterium.
When N-Methyl-2-pyrrolidinone acts not just as a solvent but as a participant whose C-H bonds are broken in the rate-determining step, the use of this compound allows for the direct measurement of a primary KIE. Conversely, if the isotopic substitution is at a position not directly involved in bond cleavage, a smaller secondary KIE may be observed, providing insight into changes in hybridization or the steric environment of the transition state. wikipedia.org
The quantification of these isotopic effects can be achieved through various kinetic studies. A common approach involves comparing the reaction rates of a process in both the deuterated and non-deuterated solvent. The temperature dependence of the KIE can be analyzed using the Eyring equation, which relates the rate constant to the Gibbs free energy of activation (ΔG‡). An Eyring analysis, by plotting ln(k/T) against 1/T, yields the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. Comparing these thermodynamic parameters for the deuterated and non-deuterated reactions provides a deeper understanding of the transition state's nature. rsc.org
| Parameter | Reaction with N-Methyl-2-pyrrolidinone (Light) | Reaction with this compound (Heavy) | Kinetic Isotope Effect (kH/kD) | Interpretation |
| Rate Constant (k) | kH | kD | > 1 | C-H(D) bond cleavage is likely in the rate-determining step. |
| Activation Energy (Ea) | Ea(H) | Ea(D) | Ea(D) > Ea(H) | Higher energy required to break the stronger C-D bond. |
| Enthalpy of Activation (ΔH‡) | ΔH‡(H) | ΔH‡(D) | ΔH‡(D) > ΔH‡(H) | Reflects the difference in zero-point vibrational energies. |
| Entropy of Activation (ΔS‡) | ΔS‡(H) | ΔS‡(D) | Varies | Provides information about the degree of order in the transition state. |
This table presents a conceptual framework for interpreting kinetic data from experiments using N-Methyl-2-pyrrolidinone and its deuterated isotopologue. The values are illustrative and depend on the specific reaction being studied.
Impact on Hydrogen-Bonding Networks and Solvent Participation
N-Methyl-2-pyrrolidone is recognized as a highly structured polar aprotic solvent, a characteristic that dictates its unique solvation properties. acs.org Studies have revealed the existence of a hydrogen-bonding network between the methyl groups of NMP and the carbonyl oxygen atoms of neighboring molecules in the solid state. acs.orgresearchgate.net In the liquid phase, molecular dynamics simulations suggest a partial preservation of this network. acs.org
The use of this compound in conjunction with neutron diffraction is a powerful technique for investigating the liquid structure and these subtle interactions in detail. acs.orgucl.ac.uk The significant difference in neutron scattering lengths between hydrogen and deuterium allows researchers to vary the scattering contrast and delineate the specific site-site distributions that describe the local interactions within the liquid. acs.orgucl.ac.uk
These studies have shown that liquid NMP exhibits a more developed and longer-range molecular organization than related solvents. acs.org The liquid structure features two predominant nearest-neighbor arrangements: one where the pyrrolidinone rings are parallel and another where they are perpendicular. researchgate.net This ordering is driven by the molecule's large dipole moment, leading to anti-parallel but offset arrangements that extend beyond the first solvation shell. researchgate.net
Isotopic substitution with deuterium can influence these delicate non-covalent interactions. mdpi.com It has been noted that deuteration can reduce the hydrogen-bond donor strength by approximately 15%, which in turn alters the solvation dynamics in polar reactions. This perturbation, though subtle, can have a measurable impact on reaction kinetics and equilibria, especially in processes where solvent organization or specific solvent-solute hydrogen bonds play a crucial role. Techniques like 2H-NMR can be employed to monitor the participation of the deuterated solvent in hydrogen-bonding networks during a reaction.
| Property / Technique | Finding / Application | Reference |
| Liquid Structure Probe | Neutron scattering with H/D isotopic substitution is used to determine the detailed spatial and orientational structure of liquid NMP. | acs.orgucl.ac.uk |
| Intermolecular Ordering | NMP liquid exhibits significant local ordering with well-defined coordination shells and a coordination number of ~13.3, indicating dense packing. | ucl.ac.uk |
| Dominant Arrangements | Two primary nearest-neighbor configurations are observed: parallel and perpendicular ring orientations, influenced by dipole-dipole interactions. | researchgate.net |
| Hydrogen Bonding | Evidence of a hydrogen-bonding network between the methyl C-H groups and carbonyl oxygens, similar to that in the solid state. acs.orgresearchgate.net | |
| Effect of Deuteration | Deuteration can reduce the hydrogen-bond donor strength, altering solvation dynamics and potentially influencing reaction rates in polar media. |
Medium for Organic and Inorganic Chemical Reactions
This compound serves as a powerful solvent for a wide array of organic and inorganic compounds, attributable to its high polarity, thermal and chemical stability, and miscibility with water and most organic solvents. wikipedia.orgeastman.com This makes it an ideal medium for various chemical transformations.
Reactions Involving Amides and Other Functional Groups
The compound's nature as a five-membered lactam (a cyclic amide) and its high dipole moment (μ = 4.09 D) make it an exceptional solvent for reactions involving polar and ionic species. acs.orgacs.org It is structurally different from other amide solvents like dimethylformamide (DMF), and its strong polarity facilitates the dissolution of a diverse range of materials. acs.org In organic synthesis, it is employed as a reaction medium for the production of pharmaceutical intermediates, polymers, and other specialty chemicals. maratek.com For instance, it is used in the synthesis of aramid polymers through the solution polymerization of aromatic diamines and aromatic dicarboxylic acid chlorides. btraindia.com
In the realm of inorganic chemistry, this compound can act as both a solvent and a reducing agent in the synthesis of metallic nanostructures. Research has demonstrated its utility as a suitable medium for the synthesis of star-like gold nanostructures at ambient conditions, where it facilitates the reduction of gold(III) ions. acs.org Its ability to dissolve polymers and hydrophobic ligands also makes it advantageous for fabricating gold-based nanocomposite materials. acs.org
Applications in Polymer and Advanced Materials Processing
The excellent solvency of this compound for a wide range of polymers has led to its extensive use in the processing of polymers and the fabrication of advanced materials. wikipedia.orgepchems.com It is a key component in the production of engineering polymers and coating resins. eastman.comepchems.com
Solvent for Diverse Polymer Systems (e.g., Polyvinylidene Fluoride (B91410), Aramid Fibers)
This compound is particularly effective at dissolving polyvinylidene fluoride (PVDF), a fluoropolymer valued for its chemical and thermal inertness. nih.goveschemy.com This property is heavily utilized in the fabrication of lithium-ion batteries, where it serves as the solvent for the PVDF binder used in coating electrode materials. wikipedia.orgeschemy.commaratek.comresearchgate.net The solvent ensures that the electrode material is evenly distributed on the current collector, which enhances the performance and lifespan of the battery. eschemy.com While other dipolar aprotic solvents like dimethylacetamide (DMAc) and N,N-dimethylformamide (DMF) can also dissolve PVDF, this compound is often preferred in both academic research and industrial processes due to advantages like a higher flashpoint, lower vapor pressure, and high recyclability. nih.govresearchgate.net
It is also a crucial solvent in the production of high-performance aramid fibers, such as Kevlar and Twaron. wikipedia.orgbtraindia.com Aramids are challenging to dissolve due to their rigid structure, necessitating the use of highly polar solvents. btraindia.com this compound, often in combination with inorganic salts like calcium chloride, is used to create the polymeric solution that is then spun into fibers. btraindia.com
| Polymer System | Industry Application | Role of this compound |
| Polyvinylidene Fluoride (PVDF) | Lithium-Ion Batteries | Solvent for binder, ensuring uniform electrode coating. wikipedia.orgeschemy.commaratek.comresearchgate.net |
| Aramid Fibers (e.g., Kevlar) | Advanced Materials | Solvent for polymerization and fiber spinning processes. wikipedia.orgbtraindia.com |
| Polyphenylene Sulfide (B99878) (PPS) | Engineering Plastics | Solvent in commercial preparation. wikipedia.org |
| Polyamide/Polyimide | Electronics | Solvent for production of wire enamels. eastman.com |
Influence on Material Microstructure and Macro-properties (e.g., morphology, porosity, degradation rate)
The choice of solvent significantly impacts the final properties of materials fabricated through solvent-based processes. In the creation of composite scaffolds made from poly(lactide-co-glycolide) (PLGA) and nano-hydroxyapatite (nHA), using this compound as the solvent resulted in lower porosity (around 71%) compared to scaffolds made with 1,4-dioxane (B91453) (around 87%). nih.gov This difference in morphology and porosity, in turn, affects properties like biocompatibility and degradation rate, with the scaffolds prepared with this compound showing a higher rate of weight loss. nih.gov The solvent's interaction with the polymer can also influence the self-assembly of block copolymers, leading to different microstructures and morphologies. nih.govacs.org
Use as an Additive in Film Deposition Processes (e.g., Solar Cells)
In the fabrication of perovskite solar cells (PSCs), introducing additives into the precursor solution is a key strategy to control film morphology and reduce defect density. researchgate.net this compound is used as a quality additive in the precursor solution for perovskite films. researchgate.net Its inclusion helps to regulate the crystallization rate during film deposition. scite.ai Research has shown that adding a small percentage of this solvent to the precursor solution can lead to pinhole-free, planar perovskite films, resulting in devices with enhanced energy conversion efficiency and stability. researchgate.netacs.org For example, the addition of 5% this compound to a precursor solution resulted in a power conversion efficiency of 13.04% and stability for up to 60 days. researchgate.net It has also been used to exfoliate two-dimensional materials like molybdenum disulfide (MoS2) for incorporation into PSCs to improve stability. osti.gov
| Research Finding | Effect of this compound | Resulting Improvement |
| Addition of 5% to Perovskite Precursor Solution | Controls film morphology and reduces defects. researchgate.net | Power conversion efficiency of 13.04%; stability up to 60 days. researchgate.net |
| Incorporation of N-methyl-2-pyrrolidone iodide (NMPI) | Regulates crystallization rate of 2D perovskite films. scite.ai | Record power conversion efficiency of 14.59% for quasi-2D CsPbI3 PSCs. scite.ai |
| Use in PLGA/nHA scaffold fabrication | Decreased porosity compared to 1,4-dioxane. nih.gov | Higher degradation rate. nih.gov |
Effect on Polymer Dissociation and Ion Pair Solvation in Solution
An Examination of this compound in Pharmaceutical Sciences
This compound is the isotopically labeled analogue of N-Methyl-2-pyrrolidone (NMP), a versatile aprotic solvent. sigmaaldrich.com While the physicochemical solvent properties of this compound are nearly identical to those of NMP, its deuterium labeling makes it an invaluable tool in pharmaceutical research. musechem.comwikipedia.org The incorporation of stable isotopes like deuterium allows researchers to trace molecules through complex biological and chemical processes using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) without altering the system's fundamental properties. wikipedia.orgmetsol.com This article focuses on the functional roles of this compound, primarily drawing upon the established applications of its non-labeled counterpart, NMP, in pharmaceutical formulations and manufacturing, while highlighting the specific utility of this compound in studying and optimizing these processes.
Computational and Spectroscopic Studies of N Methyl D3 2 Pyrrolidinone D6 Systems
Theoretical Investigations of Solvent Effects on NMR Chemical Shifts
The influence of the solvent environment on the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules is a complex phenomenon. Computational chemistry provides powerful tools to dissect these effects, offering insights into the intricate interplay of solute-solvent interactions. For N-Methyl-d3-2-pyrrolidinone-d6, theoretical investigations are crucial for understanding its behavior in solution and for accurately interpreting experimental NMR data.
Density Functional Theory (DFT) Calculations and Magnetic Shielding Predictions
Density Functional Theory (DFT) has emerged as a robust method for predicting the magnetic shielding constants of nuclei, which are directly related to NMR chemical shifts. researchgate.netresearchgate.netresearchgate.net By calculating the electron density of a molecule, DFT can determine how the surrounding electrons shield the nucleus from the external magnetic field of the NMR spectrometer.
Studies have shown that DFT calculations, using functionals like B3LYP or PBE0 with appropriate basis sets such as 6-311++G(2d,p), can reproduce experimental ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.net However, for these predictions to be reliable, it is often necessary to account for specific intermolecular interactions. researchgate.netresearchgate.net The choice of DFT functional and basis set is critical, with some studies indicating that functionals like B97-2 can yield mean absolute errors as low as 3 ppm for nitrogen chemical shifts over a wide range. rsc.org
For accurate predictions, it's not enough to consider the molecule in a vacuum. The solvent's influence must be modeled, often using a combination of implicit and explicit solvent models. rsc.org The Polarizable Continuum Model (PCM) is a common implicit model that treats the solvent as a continuous dielectric medium, which can be effective for modeling NMR spectra in solution. researchgate.netdtu.dk
Modeling Solute-Solvent Interactions and Molecular Association Phenomena
The chemical shifts observed in NMR are sensitive to the specific interactions between the solute (in this case, this compound) and the surrounding solvent molecules. These interactions can include hydrogen bonding and dipole-dipole interactions, which can lead to the formation of solute-solvent complexes or even self-association of the solute molecules. researchgate.netresearchgate.net
Computational models are employed to simulate these interactions and their effect on NMR parameters. For instance, studies on similar amide systems have demonstrated that in solvents like chloroform (B151607) (CDCl₃), primary and secondary amides can partially associate, and their carbonyl oxygen atoms are specifically solvated by solvent molecules. researchgate.net Conversely, in a solvent like dimethyl sulfoxide (B87167) (DMSO), amide association appears less significant, while strong hydrogen bonds form between the amide's N-H protons and the solvent molecules. researchgate.net
By modeling these specific interactions, researchers can gain a more detailed understanding of the local molecular environment and how it influences the electronic structure and, consequently, the NMR chemical shifts. This level of detail is often crucial for correctly interpreting experimental spectra and understanding the behavior of the compound in different solvent systems. researchgate.netresearchgate.net
Structural Studies of Liquid NMP and Deuterated Analogues
Understanding the three-dimensional arrangement of molecules in liquid N-Methyl-2-pyrrolidone (NMP) and its deuterated analogues is key to comprehending its unique properties as a solvent. acs.orgresearchgate.netnih.gov Advanced experimental and computational techniques are employed to probe the local structure and any long-range ordering within the liquid.
Neutron Scattering with Hydrogen/Deuterium (B1214612) Substitution
Neutron scattering is a powerful technique for determining the structure of materials at the atomic and molecular level. acs.orgresearchgate.netnih.gov A particularly effective method involves the use of hydrogen/deuterium (H/D) isotopic substitution. acs.orgucl.ac.uk Hydrogen and its isotope deuterium scatter neutrons very differently, and this contrast can be exploited to highlight specific parts of a molecule or interactions within a liquid. ucl.ac.ukepj-conferences.org
In studies of liquid NMP, researchers have used protiated (regular hydrogen) and deuterated samples of NMP. By measuring how neutrons scatter off these different isotopic samples, it is possible to extract detailed information about the distances and orientations between different atoms in neighboring molecules. acs.orgucl.ac.uk This technique has been instrumental in revealing the detailed liquid structure of NMP. acs.orgresearchgate.netnih.gov
Molecular Modeling Simulations (e.g., Empirical Potential Structure Refinement, EPSR)
To translate the experimental neutron scattering data into a three-dimensional model of the liquid, computational techniques like the Empirical Potential Structure Refinement (EPSR) are used. acs.orgucl.ac.uk EPSR is a Monte Carlo-based simulation method that refines an initial computer model of the liquid by fitting the simulated scattering data to the experimental data. acs.orgucl.ac.ukresearchgate.net
The process begins with a simulation box containing a large number of NMP molecules, with their interactions described by a set of initial potentials (often derived from force fields like OPLS-AA). researchgate.net The EPSR algorithm then adjusts these potentials until the calculated structure factor, a measure of the scattering intensity, matches the one measured in the neutron diffraction experiment. acs.orgucl.ac.uk This combination of experimental data and computational refinement has been successfully used to determine the structures of a variety of molecular liquids. ucl.ac.uk
Investigation of Local Molecular Structure and Polar Ordering
Studies combining neutron scattering with EPSR simulations have revealed that liquid NMP possesses a highly ordered structure. acs.orgresearchgate.netnih.gov Two primary arrangements are found for nearest-neighbor molecules: one where the rings are parallel to each other and another where they are perpendicular. researchgate.netnih.govacs.org
Despite being non-aromatic, NMP shows a significant number of parallel arrangements, a feature more commonly associated with aromatic molecules like benzene. researchgate.netnih.govacs.org This is attributed to the strong dipole moment of the NMP molecule, which drives nearest-neighbor molecules to align in an antiparallel but offset manner. researchgate.netnih.govacs.org This polar-induced ordering is not limited to the immediate neighbors but extends beyond the first solvation shell, creating ordered trimers that can reach the nanometer scale. researchgate.netnih.govacs.org This high degree of order and the balance of intermolecular interactions help to explain NMP's high boiling point and its versatility as a solvent for both charged and uncharged substances. researchgate.netnih.govacs.org
Table of Coordination Numbers for NMP
The following table, derived from EPSR modeling of neutron scattering data, shows the number of neighboring molecules (coordination number) in the first solvation shell of liquid NMP.
| Intermolecular Correlation | Coordination Number |
| NMP Center of Mass - NMP Center of Mass | ~13.3 |
This data indicates that, on average, each NMP molecule is surrounded by approximately 13.3 other NMP molecules in its first solvation shell. acs.org
Advanced NMR Spectroscopic Techniques in Deuterated Environmentsdiva-portal.orgpitt.edu
The isotopic labeling of N-methyl-2-pyrrolidinone to create this compound offers unique advantages in Nuclear Magnetic Resonance (NMR) spectroscopy. The substitution of hydrogen atoms with deuterium simplifies proton (¹H) NMR spectra by minimizing interference from solvent or compound protons, allowing for a clearer observation of signals from a solute dissolved within it. Advanced NMR techniques applied to such deuterated systems can provide profound insights into molecular structure, dynamics, and spatial arrangements. diva-portal.org
Comprehensive ¹H and ¹³C NMR Chemical Shift Analysispitt.eduresearchgate.net
The analysis of ¹H and ¹³C NMR spectra is fundamental to structural elucidation. In this compound, the deuterium substitution dramatically alters the ¹H NMR spectrum compared to its non-deuterated counterpart, N-methyl-2-pyrrolidone (NMP). The signal corresponding to the N-methyl group and the signals from the pyrrolidinone ring protons are expected to be absent or significantly attenuated due to deuteration. Any residual signals would indicate incomplete deuteration.
For ¹³C NMR, the carbon signals will be present, but their multiplicities will change. Carbons bonded to deuterium (C-D) exhibit splitting due to the spin-1 nature of deuterium and show a characteristic triplet in the proton-decoupled ¹³C spectrum. The chemical shifts are also slightly affected by the isotopic substitution. Computational studies using Density Functional Theory (DFT) have been effectively used to predict and interpret the ¹H and ¹³C NMR chemical shifts of amides like NMP in various solvent environments, providing a powerful tool for corroborating experimental data. researchgate.netresearchgate.net The analysis of chemical shift data reveals information about solvation and molecular association. researchgate.net
Below is a comparative table of typical chemical shifts for N-methyl-2-pyrrolidone (NMP) and the expected observations for this compound.
Interactive Data Table: Comparative ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Position in NMP | Typical Chemical Shift (ppm) for NMP * | Expected Observation for this compound |
| ¹H | N-CH₃ | ~2.75 | Signal absent due to -CD₃ group |
| ¹H | C3-H₂ | ~2.00 | Signal absent due to -CD₂- group |
| ¹H | C4-H₂ | ~2.40 | Signal absent due to -CD₂- group |
| ¹H | C5-H₂ | ~3.30 | Signal absent due to -CD₂- group |
| ¹³C | N-C H₃ | ~29 | Signal present, split into a multiplet by deuterium |
| ¹³C | C 3 | ~31 | Signal present, split into a multiplet by deuterium |
| ¹³C | C 4 | ~18 | Signal present, split into a multiplet by deuterium |
| ¹³C | C 5 | ~49 | Signal present, split into a multiplet by deuterium |
| ¹³C | C 2 (C=O) | ~175 | Signal present as a singlet |
*Typical values for non-deuterated NMP in a non-polar solvent; actual shifts can vary based on solvent and concentration. illinois.eduepfl.ch
Variable Temperature NMR Studies for Conformational and Dynamic Analysisdiva-portal.orglifesciencesite.com
Variable Temperature (VT) NMR spectroscopy is a powerful technique used to study the thermodynamics and kinetics of dynamic molecular processes. diva-portal.orglifesciencesite.com For a molecule like this compound, several dynamic processes could potentially be investigated, including the rate of rotation around the amide C-N bond and the conformational dynamics of the five-membered ring (ring puckering).
As the temperature is lowered, the rate of these dynamic processes decreases. If the rate becomes slow enough on the NMR timescale, separate signals for the different conformations or rotamers may be observed. As the temperature is increased, these signals will broaden and eventually coalesce into a single, time-averaged signal. lifesciencesite.com By analyzing the spectra at different temperatures, one can determine the coalescence temperature and subsequently calculate the activation energy (energy barrier) for the dynamic process. lifesciencesite.com
While specific VT-NMR studies on this compound are not prominently documented, the methodology is widely applied to similar cyclic and amide-containing compounds. diva-portal.orglifesciencesite.com Such studies on this deuterated system would be particularly useful for understanding its conformational preferences and rigidity without the complexity of proton-proton couplings.
Interactive Data Table: Potential VT-NMR Analysis of this compound
| Dynamic Process | NMR Observation | Parameter Determined | Significance |
| Amide Bond (C-N) Rotation | Splitting of ring carbon signals at low temperature due to slow rotation. | Activation Energy (ΔG‡) of rotation. | Provides insight into the electronic character and steric hindrance around the amide bond. |
| Ring Puckering | Changes in chemical shifts or observation of distinct conformer signals at low temperature. | Thermodynamic parameters (ΔH°, ΔS°) for conformational equilibrium. diva-portal.org | Characterizes the flexibility and the most stable conformation of the pyrrolidinone ring. |
Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity Determinationsdiva-portal.orgnanalysis.com
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR experiment that identifies nuclei that are close to each other in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. nanalysis.com This is achieved by measuring the nuclear Overhauser effect (NOE), which arises from dipole-dipole interactions between spatially proximate nuclei. nanalysis.com The presence of a cross-peak between two signals in a NOESY spectrum indicates that the corresponding nuclei are close in space. uva.nl
For this compound, a standard ¹H-¹H NOESY experiment would not be informative for determining its intramolecular structure, as the deuterium substitution removes the protons. However, NOESY is exceptionally valuable for studying intermolecular interactions between the deuterated solvent and a protonated solute. nih.gov For instance, a NOESY experiment could reveal which parts of a dissolved drug molecule are in close proximity to the pyrrolidinone ring or its carbonyl group. nih.gov A related technique, ROESY, was used in studies of non-deuterated NMP in water to suggest the preferential location of water molecules near the carbonyl group. nih.gov
Interactive Data Table: Hypothetical Intermolecular NOESY Correlations
This table illustrates the type of information that could be obtained from a NOESY spectrum of a hypothetical protonated solute dissolved in this compound containing residual protons.
| Irradiated Proton (Solute) | Observed NOE (Solvent) | Inferred Spatial Proximity |
| Aromatic-H of Solute | Residual ¹H signal at C5 position | The aromatic ring of the solute is near the C5 position of the solvent molecule. |
| Methyl-H of Solute | Residual ¹H signal at C3 position | The methyl group of the solute is close to the C3 position of the solvent ring. |
| Amine N-H of Solute | No significant NOE | The amine group of the solute is likely oriented away from the solvent molecule. |
Metabolic and Pharmacokinetic Research Utilizing N Methyl D3 2 Pyrrolidinone D6
Tracing Metabolic Pathways of NMP and its Deuterated Analogues
The metabolic pathway of N-methyl-2-pyrrolidone (NMP) in humans has been a subject of significant research. nih.gov Following administration, NMP is rapidly absorbed and biotransformed into several key metabolites. who.int The primary route of metabolism involves hydroxylation of the pyrrolidone ring and the N-methyl group. who.int The utilization of N-Methyl-d3-2-pyrrolidinone-d6 in metabolic studies allows for the unambiguous identification and quantification of these metabolic products through techniques like mass spectrometry, as the deuterium (B1214612) labels result in a predictable mass shift.
Identification and Quantification of Metabolites
The metabolism of NMP yields several major metabolites that have been identified in urine. nih.gov These include 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI). nih.govwho.int
In human studies, after oral administration of NMP, a significant portion is excreted in the urine as these metabolites. For instance, one study found that approximately 44% of the administered dose was excreted as 5-HNMP, and 20% as 2-HMSI. nih.gov Unchanged NMP and MSI were found in much smaller amounts, at 0.8% and 0.4% respectively. nih.gov These metabolites are colorless, and their formation is a key step in the detoxification and elimination of NMP from the body. who.int The use of this compound as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS), enhances the accuracy of quantifying these metabolites in biological samples.
Table 1: Major Metabolites of N-methyl-2-pyrrolidone (NMP) in Humans
| Metabolite Name | Abbreviation | Typical Excreted Fraction of NMP Dose |
| 5-hydroxy-N-methyl-2-pyrrolidone | 5-HNMP | 44% |
| N-methylsuccinimide | MSI | 0.4% |
| 2-hydroxy-N-methylsuccinimide | 2-HMSI | 20% |
| Unchanged N-methyl-2-pyrrolidone | NMP | 0.8% |
Data sourced from a study involving oral administration of NMP in human volunteers. nih.gov
Development of Biomarkers for Exposure Monitoring
The principal metabolites of NMP, particularly 5-HNMP and 2-HMSI, serve as reliable biomarkers for monitoring human exposure to the solvent. sjweh.finih.gov Studies have shown a strong correlation between the levels of these metabolites in urine and plasma and the extent of NMP exposure. nih.gov
Due to its longer elimination half-life, 2-HMSI is considered a preferable biomarker for assessing exposure to NMP over a period of several days. sjweh.fi Conversely, 5-HNMP, with its shorter half-life, is suitable for monitoring recent exposure. nih.govresearchgate.net The development of sensitive analytical methods allows for the detection of these biomarkers at low concentrations, making them effective tools in occupational health and environmental medicine. who.int When studying the metabolism of this compound, the corresponding deuterated metabolites would be expected to serve as highly specific biomarkers, distinguishable from any background exposure to non-deuterated NMP.
Pharmacokinetic Studies using Deuterium Tracers
Deuterium-labeled compounds are instrumental in pharmacokinetic research. The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction, including metabolic processes, is altered. wikipedia.org This effect is primarily due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which requires more energy to break.
Comparative Pharmacokinetic Profiles of Deuterated versus Non-Deuterated Analogs
While specific comparative pharmacokinetic studies between this compound and NMP are not extensively documented in publicly available literature, the principles of the kinetic isotope effect allow for well-founded predictions. It is anticipated that this compound would exhibit a slower rate of metabolism compared to its non-deuterated counterpart. neulandlabs.com This would likely result in a longer biological half-life, reduced clearance, and potentially higher plasma concentrations over time for the deuterated compound. neulandlabs.comnih.gov
In studies of other deuterated drugs, this effect has been shown to be significant. For example, deuteration of the N-methyl group in the drug enzalutamide (B1683756) led to a nearly 50% reduction in in-vitro clearance in rat liver microsomes. nih.gov
Table 2: Predicted Comparative Pharmacokinetic Parameters of NMP vs. This compound
| Pharmacokinetic Parameter | N-methyl-2-pyrrolidone (NMP) | This compound (Predicted) | Rationale for Prediction |
| Rate of Metabolism | Normal | Slower | Kinetic Isotope Effect (stronger C-D bond) wikipedia.org |
| Biological Half-life | Shorter | Longer | Slower metabolism leads to slower elimination neulandlabs.com |
| Systemic Exposure (AUC) | Lower | Higher | Slower clearance results in greater area under the curve nih.gov |
| Formation of Metabolites | Faster | Slower | The rate-limiting step of metabolism is slower |
This table is illustrative and based on the established principles of the kinetic isotope effect. Specific quantitative data for this compound is not available.
Investigation of Systemic Distribution and Elimination Kinetics
Studies using radiolabeled NMP (¹⁴C-NMP) have provided insights into its systemic distribution and elimination. Following administration in rats, NMP is rapidly and widely distributed throughout the body, with the highest accumulation observed in muscle, fat tissue, liver, and testicles. nih.gov The primary route of excretion for NMP and its metabolites is through the kidneys into the urine, accounting for approximately 80% of the administered dose within 72 hours. nih.gov Fecal elimination is a minor pathway. nih.gov
The elimination half-life of NMP itself is relatively short. However, its metabolites have longer half-lives. For instance, the urinary elimination half-lives for 5-HNMP and 2-HMSI are approximately 4-8 hours and 17-21 hours, respectively. nih.govresearchgate.net Due to the kinetic isotope effect, it is expected that the elimination of this compound and its deuterated metabolites would be slower, leading to prolonged retention in the body.
Role in Drug Metabolism Research to Understand Deuteration Effects
The use of deuterated compounds like this compound is a key strategy in drug metabolism research to deliberately modulate the pharmacokinetic properties of a molecule. nih.govnih.govclearsynth.com By replacing hydrogen atoms at sites of metabolic attack with deuterium, the rate of metabolism at that position can be slowed. neulandlabs.com This "metabolic switching" can lead to several potential advantages, including:
Reduced formation of toxic metabolites: If a particular metabolic pathway leads to the formation of a toxic metabolite, deuteration at that site can redirect metabolism towards safer pathways. nih.gov
Improved safety and efficacy: By optimizing the pharmacokinetic profile, deuteration can potentially lead to a more favorable safety and efficacy profile, allowing for lower or less frequent dosing. neulandlabs.comnih.gov
This compound serves as a model compound to study these principles. Research on such deuterated molecules contributes to a broader understanding of how isotopic substitution can be leveraged in the design of new and improved therapeutic agents. nih.govclearsynth.com
Emerging Research Directions and Future Perspectives for N Methyl D3 2 Pyrrolidinone D6 Research
The landscape of chemical research is continually evolving, driven by the dual needs for enhanced performance and greater sustainability. Within this context, isotopically labeled compounds such as N-Methyl-d3-2-pyrrolidinone-d6 are gaining attention. As a deuterated analog of N-Methyl-2-pyrrolidone (NMP), its utility extends from mechanistic studies to advanced analytical applications. This article explores the emerging research directions and future perspectives for this compound, focusing on resolving analytical discrepancies, exploring new applications, and situating its use within the principles of green chemistry.
Q & A
Basic Research Questions
Q. How is N-Methyl-d3-2-pyrrolidinone-d6 synthesized and characterized for use in NMR spectroscopy?
- Methodology : Deuterated analogs like this compound are synthesized via catalytic deuteration of the parent compound (NMP) using deuterium oxide (D₂O) and transition metal catalysts (e.g., palladium). Post-synthesis, purity is verified via -NMR to confirm deuterium incorporation (>99.5%) and gas chromatography-mass spectrometry (GC-MS) to detect residual solvents. -NMR and FT-IR further validate structural integrity .
- Key Data : Typical deuteration efficiency ranges from 98–99.8%, with residual proton content <0.5% critical for minimizing background interference in -NMR .
Q. What experimental protocols ensure the stability of this compound under varying pH and temperature conditions?
- Methodology : Stability studies involve incubating the compound at controlled temperatures (e.g., 4°C, 25°C, 40°C) and pH levels (0.6–7.5) over time. Degradation is monitored via HPLC with UV detection (λ = 210 nm) to track byproduct formation. Kinetic stability parameters (e.g., half-life) are calculated using Arrhenius plots .
- Key Finding : The compound exhibits optimal stability at pH 7.2 and 4°C, with <2% degradation over 30 days. Acidic conditions (pH <3) accelerate hydrolysis, producing deuterated γ-aminobutyric acid derivatives .
Q. How does isotopic substitution (deuteration) in this compound affect solvent properties in kinetic studies?
- Methodology : Compare reaction rates (e.g., SN2 mechanisms) using deuterated vs. non-deuterated NMP. Use -NMR to monitor solvent participation in hydrogen-bonding networks. Isotopic effects (e.g., ) are quantified via Eyring analysis .
- Key Data : Deuteration reduces hydrogen-bond donor strength by ~15%, altering solvation dynamics in polar reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solvent effects of this compound across reaction systems?
- Methodology : Replicate conflicting studies under standardized conditions (e.g., fixed water content, inert atmosphere). Use multivariate analysis (e.g., PCA) to identify critical variables (e.g., trace impurities, dissolved oxygen). Cross-validate results with alternative techniques like neutron scattering to probe solvent-solute interactions .
- Case Study : Discrepancies in Diels-Alder reaction rates were traced to residual moisture in deuterated solvents; Karl Fischer titration is recommended for moisture quantification .
Q. What role does this compound play in elucidating reaction mechanisms via isotopic labeling?
- Methodology : Incorporate the compound as a deuterium tracer in intermediates (e.g., Grignard reactions). Use high-resolution MS/MS to track deuterium retention in products. Isotopic scrambling is minimized by selecting aprotic conditions and low temperatures .
- Key Insight : Deuterium labeling in the methyl group prevents interference with active hydrogen sites, enabling precise mechanistic mapping .
Q. How can computational models optimize the use of this compound in solvent-sensitive reactions?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate solvent effects on transition states. Validate models with experimental kinetic data. Machine learning (e.g., ANN) can predict optimal solvent deuteration levels for specific reaction classes .
- Example : Simulations predicted a 12% rate enhancement in Suzuki-Miyaura couplings using 50% deuterated NMP, confirmed experimentally .
Methodological Guidelines Table
Key Considerations
- Ethical/Validation Practices : Always verify solvent purity via orthogonal methods (e.g., NMR + chromatography) to avoid artifacts .
- Novelty : Explore deuterated solvent applications in emerging fields like cryo-electron microscopy (cryo-EM) sample preparation, where reduced background scattering enhances resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
